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The following tables summarize key efficacy and safety data from clinical studies for recurrent ovarian

cancer and small-cell lung cancer.

Table 1: Comparison in Recurrent Ovarian Cancer (Phase 2b Study) [1] [2]

Belotecan (0.5 Topotecan (1.5 L o
Parameter Statistical Significance
mg/m? x 5 days) mg/m? x 5 days)

Overall Response Rate 29.6% (ITT) / 30.3% 26.1% (ITT) / 25.0% Not Significant (P=0.645

(ORR) (PP) (PP) ITT)

Median Overall Survival 39.7 months (PP) 26.6 months (PP) P = 0.034 (PP population)
(0S)

OS in PRROC & non- Improved - Significant (Adjusted HR:
HGSC 0.499 & 0.187)
Treatment Completion Information missing Information missing No significant difference
Dose Information missing Information missing No significant difference

Reductions/Delays
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Notes: ITT = Intention-to-Treat; PP = Per-Protocol; PRROC = Platinum-Resistant Recurrent Ovarian

Cancer; non-HGSC = non-High-Grade Serous Carcinoma; HR = Hazard Ratio.

Table 2: Hematological Toxicity Profile in Recurrent Ovarian Cancer [3] [1]

Toxicity (Grade Belotecan-based Topotecan-based Notes

3/4) Chemotherapy Chemotherapy

Neutropenia 55.6% of cycles 43.1% of cycles Higher in belotecan
group (P < 0.05) [3]

Anemia 3.6% of cycles 14.8% of cycles Higher in topotecan
group (P < 0.05) [3]

Thrombocytopenia 12.8% of cycles 20.0% of cycles Higher in topotecan
group (P < 0.05) [3]

Febrile No significant difference  No significant difference Similar rates between

Neutropenia groups [1] [2]

Table 3: Comparison in Sensitive-Relapsed Small-Cell Lung Cancer (Phase 2b Study) [4]

Belotecan (0.5 mg/m? Topotecan (1.5 mg/m? Statistical
Parameter

x 5 days) x 5 days) Significance
Overall Response 33% 21% P=0.09
Rate (ORR)
Disease Control Rate 85% 70% P =0.030
(DCR)
Median Overall 13.2 months 8.2 months HR = 0.69 (95% CI:
Survival (OS) 0.48-0.99)
Treatment 53% 35% P =0.022
Completion
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Detailed Experimental Protocols

For a clear understanding of the data, here are the methodologies from the key clinical trials cited.

1. Phase 2b Study in Recurrent Ovarian Cancer [1] [2]

¢ Objective: To compare the efficacy and toxicity of belotecan versus topotecan.
e Study Design: Multicentre, randomised, open-label, parallel-group.
e Patient Population: Patients with platinum-sensitive or platinum-resistant recurrent epithelial ovarian
cancer.
¢ Intervention:
o Belotecan arm: 0.5 mg/m?2 intravenous infusion over 30 minutes for five consecutive days
every 3 weeks.
o Topotecan arm: 1.5 mg/mz? intravenous infusion over 30 minutes for five consecutive days
every 3 weeks.
o Treatment Duration: Up to six cycles, or until disease progression or unacceptable toxicity.
¢ Dose Modification: Dose reduction (by 0.1 mg/m?2 for belotecan, 0.25 mg/m2 for topotecan) or cycle
delay (up to 2 weeks) for Grade 3/4 hematologic or non-hematologic toxicities.
e Primary Endpoint: Overall Response Rate (ORR) per RECIST v1.1 or GCIG criteria.
e Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and toxicity rates
assessed by CTCAE v4.0.

2. Phase 2b Study in Sensitive-Relapsed SCLC [4]

e Objective: To compare the efficacy and safety of belotecan vs. topotecan.
¢ Study Design: Multicentre, randomised, open-label, parallel-group.
e Patient Population: Patients with sensitive-relapsed SCLC (relapse =3 months after first-line
therapy).
¢ Intervention:
o Belotecan arm: 0.5 mg/m? daily for five consecutive days every 3 weeks.
o Topotecan arm: 1.5 mg/mz2 daily for five consecutive days every 3 weeks.
e Treatment Duration: Six cycles planned.
¢ Dose Modification: Similar rules for suspension and dose reduction based on hematological
parameters and non-hematological toxicity.
e Primary Endpoint: Objective Response Rate (ORR) by RECIST 1.1.
e Secondary Endpoints: Disease Control Rate (DCR), PFS, OS, and toxicity.

Key Decision Workflow
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The diagram below outlines a potential clinical decision pathway based on the findings from the cited

studies.
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Conclusion and Clinical Implications

The search results indicate that belotecan is not inferior to topotecan in terms of efficacy for recurrent

ovarian cancer and may offer a survival advantage in specific patient subgroups and in SCLC [1] [2] [4].

e For Recurrent Ovarian Cancer: Belotecan may be a preferred option, particularly for patients with
platinum-resistant disease or non-high-grade serous carcinoma, where it showed a significant
overall survival benefit [1] [2].

¢ For Relapsed SCLC: Belotecan demonstrated a superior disease control rate and overall survival,
suggesting it is a potent alternative to topotecan, especially in patients with more advanced disease
or poorer performance status [4].

¢ Toxicity Trade-offs: The choice may depend on a patient's specific susceptibility to hematological
toxicities. Belotecan is associated with a higher risk of neutropenia, while topotecan carries a greater
risk of anemia and thrombocytopenia [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: gtl’;taer;o, CA 91761, United
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548600?utm_src=pdf-bulk
https://www.smolecule.com/products/s548600?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

